2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate
Description
Properties
IUPAC Name |
[2-(naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-24(18-12-19(26(29)30)14-20(13-18)27(31)32)33-23-11-4-2-7-17(23)15-25-22-10-5-8-16-6-1-3-9-21(16)22/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFSSJCVZYMBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the imine group through a condensation reaction between naphthalen-1-amine and benzaldehyde. This is followed by the esterification of the resulting imine with 3,5-dinitrobenzoic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxime derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitroaromatic esters and Schiff base derivatives. Below is a comparative analysis with analogous compounds, focusing on structural motifs, synthetic pathways, and reported properties.
Table 1: Comparison of Key Features
Key Findings :
This contrasts with the triazine-linked benzoate in , where electron-rich phenoxy groups dominate . Schiff base vs. Ester Linkages: The naphthalene-imine Schiff base introduces conjugation and rigidity absent in simpler esters like ethyl t-butylcarbinol 3,5-dinitrobenzoate .
Synthetic Complexity :
- Synthesis of the target compound likely involves multi-step reactions (e.g., imine formation followed by esterification), akin to the triazine derivative in , which uses stepwise nucleophilic substitutions .
Analytical Techniques: Mixed melting point analysis, as described for ethyl t-butylcarbinol derivatives, remains a classical method for verifying compound identity. However, modern techniques (e.g., SHELX-based crystallography) are critical for structurally complex analogs like the triazine compound .
Biological Activity
2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound characterized by its unique structural features, including an imine functional group and dinitro substituents. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and materials science, due to its potential biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of naphthalene derivatives with dinitrobenzoic acid derivatives, leading to the formation of imine bonds. The general reaction can be represented as follows:
Key structural data include:
- Molecular formula : C_{18}H_{14}N_{4}O_{6}
- Molecular weight : 382.32 g/mol
- Melting point : Not specified in available literature
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of nitro groups in this compound enhances its reactivity towards nucleophiles, potentially leading to enzyme inhibition or modulation.
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The dinitro groups may facilitate binding to specific proteins, influencing their activity. Preliminary studies suggest that compounds with similar structures can inhibit key proteins involved in disease pathways.
Anticancer Activity
A study focusing on imine derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.37 |
| Compound B | MCF-7 | 0.73 |
| Compound C | A549 | 0.95 |
Antimicrobial Activity
Another study explored the antimicrobial properties of similar Schiff bases, revealing effective inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate with high purity?
- Methodological Answer : The compound can be synthesized via a two-step process:
Imine Formation : React naphthalen-1-amine with 2-formylphenyl 3,5-dinitrobenzoate under reflux in anhydrous ethanol, using a catalytic amount of acetic acid to facilitate Schiff base formation.
Esterification : Employ a coupling agent (e.g., DCC/DMAP) to conjugate the imine intermediate with 3,5-dinitrobenzoic acid.
- Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the imine linkage and nitro groups?
- Methodological Answer :
- FT-IR : Confirm the imine (C=N) stretch near 1620–1640 cm⁻¹ and nitro (NO₂) symmetric/asymmetric stretches at 1520 and 1340 cm⁻¹.
- NMR : Use ¹H NMR to identify the aromatic protons of the naphthalene ring (δ 7.2–8.5 ppm) and the imine proton (δ ~8.3 ppm). ¹³C NMR resolves the C=N carbon at ~160 ppm and nitro-substituted carbons.
- X-ray Crystallography : For unambiguous confirmation of the imine geometry (E/Z), single-crystal X-ray diffraction is recommended. SHELXL (via SHELX suite) is suitable for refining hydrogen positions and validating bond lengths/angles .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C, 60°C, and 80°C for 4 weeks (ICH Q1A guidelines).
- Humidity : 75% RH in a stability chamber.
- Analyze degradation products using LC-MS and compare with fresh samples via ¹H NMR.
- Store the compound in amber vials under inert gas (argon) at –20°C to minimize photodegradation and hydrolysis .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?
- Methodological Answer :
- Twinning : Use the TwinRotMat tool in SHELXL to identify twin laws. Refine data with HKLF5 format and apply BASF parameters to model twinning .
- Disorder : For disordered nitro or naphthalene groups, employ PART instructions in SHELXL to split occupancy. Restrain bond distances/angles using ISOR and DELU commands. Validate with R₁ and wR₂ convergence below 5% .
- Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities in electron density maps .
Q. What computational approaches predict the electronic properties of the nitro and imine functional groups?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to compute frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and charge distribution.
- TD-DFT : Simulate UV-Vis spectra (e.g., in DMSO) and compare with experimental data to validate transitions (e.g., n→π* for imine, charge-transfer for nitro groups).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to assess conformational flexibility of the imine linkage .
Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
- Case Example : If NMR suggests a planar imine but X-ray shows torsional distortion:
Perform variable-temperature NMR to assess dynamic behavior (e.g., imine tautomerism).
Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state conformation.
Compare DFT-optimized gas-phase geometry with crystallographic data to identify packing effects .
Q. What mechanistic insights explain the reactivity of the nitro groups in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines) via UV-Vis or ¹H NMR to determine rate constants.
- Hammett Analysis : Correlate substituent effects (σ values) on the benzene ring with reaction rates.
- Electron-Deficient Sites : Use ESP maps to identify electron-deficient carbons adjacent to nitro groups as targets for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
